molecular formula C10H11BrFNO B3026710 N-Isopropyl 3-bromo-4-fluorobenzamide CAS No. 1065073-97-3

N-Isopropyl 3-bromo-4-fluorobenzamide

Cat. No.: B3026710
CAS No.: 1065073-97-3
M. Wt: 260.10
InChI Key: OSVMIZLXXGLNLT-UHFFFAOYSA-N
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Description

Significance of Halogenated Chemical Scaffolds in Modern Chemical Research

Halogenated chemical scaffolds are of profound importance in contemporary chemical research, particularly in the realm of drug design and discovery. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into a molecular structure can significantly influence its physicochemical and biological properties. For instance, the introduction of a fluorine atom can enhance metabolic stability and improve the bioavailability of a drug candidate. Bromine, being larger and more polarizable, can introduce steric bulk that may lead to enhanced binding affinity and selectivity for specific biological targets. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition at the active sites of proteins and other biological macromolecules. This strategic use of halogens allows medicinal chemists to fine-tune the pharmacological profiles of lead compounds, optimizing their efficacy and safety.

Overview of Amide Functionalities in Organic Synthesis and Biological Applications

The amide functional group is a ubiquitous and fundamentally important moiety in both organic chemistry and biology. In organic synthesis, the formation of an amide bond is a crucial transformation for the construction of a vast array of molecules, from simple building blocks to complex natural products and pharmaceuticals. The stability of the amide bond makes it a reliable linkage in intricate molecular architectures.

Biologically, the amide bond, in the form of the peptide bond, is the cornerstone of proteins, linking amino acids together to form the primary structure of these essential macromolecules. The specific arrangement and interactions of these amide groups dictate the three-dimensional structure and, consequently, the function of proteins. Beyond proteins, many other biologically active molecules, including numerous pharmaceuticals, contain amide functionalities that are critical for their therapeutic effects. The N-substituted nature of the amide in N-Isopropyl 3-bromo-4-fluorobenzamide (B1271551), for instance, can influence its solubility, membrane permeability, and interactions with biological targets.

Contextualizing N-Isopropyl 3-bromo-4-fluorobenzamide within Advanced Medicinal Chemistry Leads

This compound emerges as a significant compound within the landscape of advanced medicinal chemistry primarily as a versatile synthetic intermediate. Its chemical structure, featuring a reactive bromine atom and a modifiable amide linkage, makes it a valuable building block for the synthesis of more complex and biologically active molecules.

Research into analogous compounds, such as 3-bromo-N-ethyl-4-fluorobenzamide, has highlighted their role in the synthesis of inhibitors for serine/threonine-protein kinase 4 (STK4), also known as Mammalian STE20-like protein kinase 1 (MST1). This suggests that this compound could similarly serve as a precursor for kinase inhibitors and other targeted therapies. The strategic placement of the bromo and fluoro substituents on the benzamide (B126) ring is critical for subsequent synthetic transformations, such as cross-coupling reactions, and for the ultimate interaction of the final compound with its biological target.

The broader family of N-substituted benzamides has been investigated for various therapeutic applications, including as antitumor agents. The nature of the N-substituent, in this case, the isopropyl group, plays a crucial role in defining the molecule's steric and electronic properties, which in turn can influence its biological activity.

Research Scope and Objectives for Elucidating the Academic Profile of this compound

The primary objective of this article is to provide a comprehensive academic profile of this compound based on available scientific information. The scope of this work is strictly focused on the chemical and synthetic aspects of the compound, as well as its contextual significance in medicinal chemistry research. This includes:

Delineating its physicochemical properties: Compiling and presenting key data such as molecular formula, weight, and other relevant chemical descriptors.

Outlining its synthetic pathway: Describing the plausible method of its preparation based on established organic chemistry principles and the synthesis of analogous compounds.

Positioning it within medicinal chemistry: Discussing its role as a valuable intermediate and its potential for the development of advanced therapeutic leads, drawing upon research on related halogenated benzamide derivatives.

This article aims to serve as a foundational resource for researchers interested in the chemical biology of halogenated benzamides and the potential applications of this compound in synthetic and medicinal chemistry programs.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1065073-97-3
Molecular Formula C₁₀H₁₁BrFNO
Molecular Weight 260.1 g/mol
Synonyms 3-Bromo-4-fluoro-N-isopropylbenzamide; 3-Bromo-4-fluoro-N-(propan-2-yl)benzamide

Table 2: Related Chemical Compounds

Compound NameCAS NumberMolecular FormulaNote
3-Bromo-4-fluorobenzoic acid1007-16-5C₇H₄BrFO₂A likely precursor for the synthesis of this compound.
Isopropylamine75-31-0C₃H₉NA reagent for the amidation of the carboxylic acid.
3-Bromo-N-ethyl-4-fluorobenzamide1065073-98-4C₉H₉BrFNOAn analogous compound used as a synthetic intermediate for kinase inhibitors.
3-bromo-4-fluorobenzaldehyde (B1265969)77771-02-9C₇H₄BrFOA related synthetic intermediate used in the production of pharmaceuticals and agrochemicals. chemimpex.comgoogle.comgoogle.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVMIZLXXGLNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674537
Record name 3-Bromo-4-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-97-3
Record name 3-Bromo-4-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Isopropyl 3 Bromo 4 Fluorobenzamide

Established Synthetic Routes for Substituted Benzamides

Traditional methods for synthesizing substituted benzamides typically rely on the formation of an amide bond between a carboxylic acid derivative and an amine. These routes are well-documented and widely used due to their reliability and the availability of starting materials.

The most direct method for synthesizing N-Isopropyl 3-bromo-4-fluorobenzamide (B1271551) involves the amidation of a halogenated benzoic acid precursor with isopropylamine. This reaction forms the core amide linkage. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt from an acid-base reaction. fishersci.co.ukhepatochem.com Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Common activation strategies include converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This can be achieved by treating the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukacs.org The resulting acyl chloride is highly reactive and readily undergoes reaction with isopropylamine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. fishersci.co.uk

The primary starting material for this synthesis is 3-bromo-4-fluorobenzoic acid. This precursor contains the necessary halogen substituents on the aromatic ring. The synthesis of 3-bromo-4-fluorobenzoic acid itself can be achieved through various routes, for instance, by the bromination of 4-fluorobenzoic acid. researchgate.net A patented process describes its preparation from fluorobenzene, which is reacted with acetyl chloride, followed by bromination and a subsequent reaction with a hypochlorite (B82951) solution. google.com

Once obtained, 3-bromo-4-fluorobenzoic acid serves as the direct precursor for the amidation reaction. It can be converted to its corresponding acid halide, as mentioned previously, or used directly in coupling reactions. google.com The presence of the electron-withdrawing bromine and fluorine atoms can influence the reactivity of the carboxylic acid group.

To circumvent the need for harsh reagents like thionyl chloride and to perform the amidation under milder conditions, a wide array of coupling reagents has been developed. hepatochem.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. They are particularly valuable in the synthesis of complex molecules where sensitive functional groups must be preserved. hepatochem.com

The main classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To improve efficiency and reduce side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. hepatochem.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. hepatochem.compeptide.com They react with the carboxylate to form an activated ester, which readily couples with the amine.

Aminium/Uronium Salts : Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for rapid reaction times and minimal side product formation. hepatochem.compeptide.com They are among the most effective reagents for amide bond formation.

Reagent ClassExample ReagentAbbreviationKey Feature
Carbodiimides1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms water-soluble urea (B33335) byproduct, simplifying purification. fishersci.co.uk
Phosphonium Salts(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPHighly effective, especially for sterically hindered couplings. peptide.com
Aminium/Uronium SaltsO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUReacts faster with less epimerization compared to similar reagents. peptide.com

Advanced Synthetic Approaches to N-Isopropyl 3-bromo-4-fluorobenzamide and its Analogs

To improve upon traditional methods, modern synthetic chemistry has focused on techniques that increase efficiency, reduce waste, and shorten reaction times. These advanced approaches are particularly relevant for the large-scale production of pharmaceutical intermediates.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. scispace.com By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner product profiles. geneseo.edu The main advantages stem from the efficient and rapid heating of the reaction mixture. scispace.com

In the context of synthesizing this compound, microwave irradiation can be applied to the amidation step. A study on the synthesis of a related compound, isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, demonstrated a dramatic reduction in reaction time from 10 hours with conventional heating to just 25 minutes using microwaves, while also increasing the yield. geneseo.edu This highlights the potential for significant process optimization by adopting microwave technology.

ParameterConventional HeatingMicrowave HeatingReference
Reaction TimeHours to DaysSeconds to Minutes geneseo.eduresearchgate.net
Product YieldOften lowerOften higher geneseo.edu
Energy EfficiencyLower (heats vessel)Higher (heats solvent/reagents directly) scispace.com

The synthesis of this compound can also be approached as part of a multi-step sequence, which allows for the systematic construction of the molecule from simpler, readily available starting materials. Such strategies are common in the synthesis of pharmaceutical compounds and allow for greater control over the introduction of functional groups. syrris.jpsci-hub.se

A plausible multi-step route could begin with a simpler aromatic compound, such as 4-fluorobenzoic acid or 4-fluoronitrobenzene. researchgate.net

Halogenation : The first step would involve the regioselective bromination of the aromatic ring at the position ortho to the fluorine atom. For example, 4-fluoronitrobenzene can be brominated to yield 3-bromo-4-fluoronitrobenzene. researchgate.net

Functional Group Interconversion : The nitro group of the resulting halogenated intermediate would then need to be converted into a carboxylic acid. This can be achieved through reduction of the nitro group to an amine, followed by diazotization and subsequent reaction to install the carboxyl functionality.

Amidation : Finally, the resulting 3-bromo-4-fluorobenzoic acid intermediate would undergo amidation with isopropylamine, as described in the established routes, to yield the final product.

This multi-step approach, while longer, provides flexibility and can be advantageous if the primary precursor, 3-bromo-4-fluorobenzoic acid, is not commercially viable or readily accessible. The use of halogenated intermediates is a common theme in the synthesis of complex aromatic compounds. youtube.com

Ortho-Functionalization Strategies and Benzoxazin-4-one Chemistry in Benzamide (B126) Synthesis

The synthesis of highly substituted benzamides often relies on strategies that allow for precise functionalization of the aromatic ring. Ortho-functionalization, the introduction of substituents at the position adjacent to the amide group, is a key transformation in this context. The amide functionality itself can serve as a directing group, facilitating the selective activation of C-H bonds at the ortho position. This is typically achieved using transition-metal catalysts, such as rhodium or palladium, which coordinate to the Lewis basic amide group, bringing the metal center in proximity to the ortho C-H bond for cleavage and subsequent functionalization. nih.govresearchgate.net This regioselectivity is in contrast to traditional electrophilic aromatic substitution on a deactivated amide substrate, which would typically yield meta-substituted products. nih.gov

Recent advancements have focused on developing one-pot sequential functionalizations to build molecular complexity efficiently. For instance, methods for the sequential ortho- and meta-C–H functionalization of N-tosyl-benzamides have been developed, allowing for the creation of polyfunctionalized arenes under mild conditions. rsc.orgrsc.org

Benzoxazin-4-ones are a class of heterocyclic compounds that play a significant role in modern benzamide synthesis. mdpi.com These structures can be considered as cyclic anhydrides of N-acylanthranilic acids and serve as versatile precursors. researchgate.netresearchgate.net They can be readily synthesized from widely available starting materials like anthranilic acids through reactions with acid chlorides or anhydrides. researchgate.netpjsir.orgrsc.org

The utility of benzoxazin-4-ones in benzamide synthesis stems from their reactivity towards nucleophiles. The benzoxazinone (B8607429) ring can be opened by amines, including isopropylamine, to yield N-substituted 2-aminobenzamides. This reaction provides a straightforward route to ortho-functionalized benzamides. Furthermore, the benzoxazin-4-one moiety itself has been identified as an effective directing group for ortho C-H functionalization, expanding its utility in creating complex benzamide derivatives. mdpi.com

Preparation of Key Precursors and Intermediates

The synthesis of this compound requires the preparation of appropriately substituted precursors. The key intermediate is the 3-bromo-4-fluorobenzoyl moiety, which can be derived from precursors such as 3-bromo-4-fluorobenzaldehyde (B1265969) or 3-bromo-4-fluorobenzoic acid.

Synthesis of 3-Bromo-4-fluorobenzaldehyde and Related Anilines

3-Bromo-4-fluorobenzaldehyde is a crucial precursor, and its synthesis typically starts from 4-fluorobenzaldehyde. The primary transformation is the regioselective bromination of the aromatic ring at the position ortho to the fluorine atom and meta to the aldehyde group. Several methods have been reported for this conversion, differing in their choice of brominating agent, catalyst, and reaction conditions.

Traditional methods often involve the use of elemental bromine with a Lewis acid catalyst like aluminum trichloride. google.com However, these methods can be hazardous. More recent, greener approaches have been developed to avoid the use of liquid bromine and harsh catalysts. One such method employs sodium bromide and sodium hypochlorite in the presence of hydrochloric acid, with the reaction being facilitated by ultrasonication. google.compatsnap.comguidechem.com This process is safer, uses readily available materials, and provides high yields and purity. google.com

Below is a comparative table of different synthetic methods for 3-Bromo-4-fluorobenzaldehyde.

Starting MaterialReagents & ConditionsYieldPurityReference
4-Fluorobenzaldehyde1. NaBr, HCl, H₂O2. 8% aq. NaOCl3. Dichloromethane, 20-25°C, Ultrasonic waves90.4%99.2% google.comguidechem.com
4-Fluorobenzaldehyde1. 65% Oleum, Iodine, Zinc bromide2. Bromine3. 30-40°C97%96% (GC) chemicalbook.com
4-Fluorobenzaldehyde1. AlCl₃, Dichloromethane2. Bromine3. RefluxNot specifiedNot specified google.com

Related Anilines , such as 3-bromo-4-fluoroaniline , are also vital intermediates, particularly in synthetic routes that involve the formation of the amide bond from a carboxylic acid and an amine. chemicalbook.comchemimpex.com 3-Bromo-4-fluoroaniline serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com It can be prepared from the corresponding 4-halonitrobenzenes through a one-step reaction with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com The aniline (B41778) itself is a versatile substrate for further chemical modifications. nih.gov

Derivatization of Aromatic Rings for Benzamide Synthesis

The derivatization of aromatic rings is a fundamental aspect of preparing precursors for complex benzamides. The strategy generally involves introducing substituents that can later be converted into the desired functional groups or that direct the regioselectivity of subsequent reactions. Electrophilic aromatic substitution is a primary tool for this purpose.

For the synthesis of this compound, the key derivatization is the bromination of a 4-fluorophenyl precursor. The fluorine atom is an ortho-, para-director, while the carbonyl group (in the case of 4-fluorobenzaldehyde) is a meta-director. The position of bromination is therefore directed to the 3-position, which is ortho to the fluorine and meta to the aldehyde.

Beyond simple halogenation, other derivatization strategies can be employed. Friedel-Crafts-type reactions can introduce alkyl or acyl groups. For instance, a direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a Brønsted superacid has been reported as a method to form primary benzamides directly from an aromatic hydrocarbon. nih.gov This approach involves the formation of a superelectrophilic intermediate that attacks the aromatic ring. nih.gov

Subsequent transformations of the introduced groups are also common. For example, a nitrile group can be introduced and then hydrolyzed to a carboxylic acid or reduced to an aldehyde, as seen in one synthetic route for 3-bromo-4-fluorobenzaldehyde which proceeds via the 3-bromo-4-fluorobenzonitrile (B1266296) intermediate. google.com These multi-step derivatizations allow for the construction of highly substituted aromatic precursors necessary for the final benzamide structure.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product, this compound, are critical steps to ensure the required purity for its intended application. Standard laboratory techniques are employed, tailored to the physical and chemical properties of the compound, such as its polarity, solubility, and melting point.

Common purification methods for benzamide derivatives include:

Recrystallization: This is a widely used technique for purifying solid compounds. A suitable solvent or solvent system is chosen in which the benzamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A solvent system (eluent) is selected to move the components of the mixture through the stationary phase (silica gel) at different rates based on their polarity. The this compound, being a moderately polar compound, would be separated from more polar or less polar impurities. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure product.

Extraction and Washing: During the work-up of the synthesis reaction, liquid-liquid extraction is used to separate the product from the reaction mixture. The crude product, dissolved in an organic solvent, is typically washed with aqueous solutions to remove unreacted reagents, catalysts, and by-products. For instance, washing with a dilute acid would remove basic impurities, while a wash with a dilute base (like sodium bicarbonate solution) would remove acidic impurities. google.com If excess bromine was used in the synthesis of a precursor, a wash with a reducing agent like sodium metabisulphite or sodium thiosulfate (B1220275) solution would be employed to quench it. chemicalbook.com

After isolation, the purity of this compound is confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). guidechem.comchemicalbook.com

Biological Evaluation and Mechanistic Research of N Isopropyl 3 Bromo 4 Fluorobenzamide and Its Structural Analogs

In Vitro Biological Activity Assessments

No publicly available research data was found regarding the in vitro biological activity of N-Isopropyl 3-bromo-4-fluorobenzamide (B1271551) or its structural analogs in the following areas:

Anticancer Property Evaluation in Cell Lines (e.g., breast, lung, colorectal cancer models)

There are no specific studies reporting the evaluation of N-Isopropyl 3-bromo-4-fluorobenzamide for its anticancer properties against breast, lung, or colorectal cancer cell lines.

Antiproliferative Activity against Specific Cancer Cell Lines (e.g., HT29, MCF-7, HepG-2)

Specific data on the antiproliferative activity of this compound against HT29, MCF-7, or HepG-2 cell lines is not available in the current scientific literature.

Antimicrobial Activity Studies

No studies dedicated to the antimicrobial activity of this compound have been published.

Evaluation in Parasitic Models (e.g., Trypanosoma brucei)

There is no available research on the evaluation of this compound in parasitic models such as Trypanosoma brucei.

Influence on SMN2 Expression in Cellular Models

The influence of this compound on Survival of Motor Neuron 2 (SMN2) gene expression has not been reported in any published studies.

Molecular Mechanisms of Action and Target Identification

Consistent with the lack of biological activity data, there is no information available regarding the molecular mechanisms of action or specific biological targets of this compound.

Investigation of Molecular Targets and Pathways

While the precise molecular targets of this compound are not extensively defined in publicly available research, studies on structurally related benzamide (B126) derivatives suggest a range of potential interactions. The benzamide scaffold is a common feature in a variety of biologically active molecules, and its derivatives have been shown to interact with numerous protein targets. For instance, certain benzamide compounds have been identified as binders to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, indicating a potential role in proteolysis-targeting chimeras (PROTACs). nih.gov The introduction of fluorine atoms, as seen in this compound, has been shown in other benzamide series to enhance binding affinity to protein targets. nih.govacs.org Further investigation is required to elucidate the specific molecular initiating events for this compound.

Enzyme Inhibition Studies (e.g., kinases like B-Raf, LSD1, tyrosine kinases)

Direct evidence for the inhibition of kinases such as B-Raf, LSD1, or tyrosine kinases by this compound is not prominently documented. However, the broader class of benzamide derivatives has been explored for kinase inhibitory activity. The general structure of many kinase inhibitors includes a heterocyclic ring system, which is not present in this specific compound. Nevertheless, the potential for interaction with the ATP-binding site of kinases cannot be entirely ruled out without direct enzymatic assays. The structural features of this compound, particularly the substituted phenyl ring, could potentially fit into the hydrophobic pockets of certain kinase active sites. Further screening and enzymatic studies are necessary to determine if this compound or its close analogs possess any significant kinase inhibitory activity.

Modulation of Cell Signaling Pathways (e.g., cell growth, apoptosis, inflammation)

The influence of this compound on key cell signaling pathways such as those governing cell growth, apoptosis, and inflammation remains an area for further research. However, studies on analogous compounds provide some insights. For example, a structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), has been shown to mitigate PM2.5-induced cell cycle arrest and autophagy in human keratinocytes, suggesting a protective role in cellular stress responses. nih.govnih.gov This compound was found to reduce reactive oxygen species (ROS) levels, DNA damage, and attenuate cell cycle arrest. nih.gov

Furthermore, certain N-acylhydrazone derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated anti-inflammatory activity. mdpi.com The anti-inflammatory effects of another isopropyl-containing compound, isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, have been attributed to the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in activated microglia. nih.gov These findings suggest that the this compound scaffold may have the potential to modulate inflammatory pathways, although direct evidence is currently lacking.

Gene Expression Modulation Studies

Post-Translational Stabilization of Proteins (e.g., SMN protein)

A significant area of research involving compounds structurally related to this compound is the post-translational stabilization of the Survival Motor Neuron (SMN) protein. The SMN protein is deficient in Spinal Muscular Atrophy (SMA), a debilitating neurodegenerative disease. A series of isoxazole- and thiazole-based compounds, which share the N-isopropylbenzamide moiety, have been identified as potent stabilizers of the SMN protein.

These compounds have been shown to increase SMN protein levels in a dose-dependent manner in fibroblast cell lines derived from SMA patients. This effect is achieved through a novel mechanism that involves post-translational stabilization of the SMN protein, which is distinct from inhibiting global proteasome or autophagy pathways.

The following table summarizes the activity of a representative compound from this series:

Compound IDCell LineConcentration (µM)Fold Increase in SMN Protein
Analog 1 3813T (SMA Patient Fibroblasts)2~2

This targeted stabilization of the SMN protein represents a promising therapeutic strategy for the treatment of SMA, and the N-isopropylbenzamide scaffold is a key pharmacophore in this context.

Ligand Binding Mode Analysis (e.g., through X-ray structure analysis of related compounds)

While a specific X-ray crystal structure of this compound bound to a protein target is not available, analysis of related benzamide derivatives in complex with their targets provides valuable insights into potential binding modes. For instance, X-ray crystallographic studies of benzamide-type ligands binding to Cereblon have revealed key interactions. nih.gov These studies highlight the importance of the benzamide core in forming hydrogen bonds and van der Waals interactions within the binding pocket. nih.gov The ortho-substituents on the phenyl ring can influence the conformation of the ligand and establish additional interactions. nih.gov

Computational docking studies of other benzamide derivatives with targets like DNA gyrase and glucokinase have also been performed to predict binding interactions. ingentaconnect.comnih.gov These in silico models often suggest that the benzamide moiety engages in hydrogen bonding with backbone atoms of the protein, while the substituted phenyl ring occupies a hydrophobic pocket. The bromine and fluorine atoms on this compound would be expected to participate in halogen bonding and other electrostatic interactions, potentially contributing to binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of the Benzamide Scaffold

Structure-activity relationship (SAR) studies on various series of benzamide derivatives have provided valuable information for the optimization of their biological activities.

For a series of benzamides investigated as Mycobacterium tuberculosis QcrB inhibitors, the following SAR observations were made:

N-Alkylation: The nature of the substituent on the amide nitrogen significantly impacts activity. While a primary amide was found to be potent, substitution with larger groups like cyclopropylmethyl or isopropyl led to a decrease in activity. acs.org

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. In some series, electron-withdrawing groups were less tolerated, while in others, they were essential for activity. acs.org

In the context of SMN protein stabilizers, SAR studies on isoxazole-based analogs containing the N-isopropylbenzamide moiety revealed:

Isopropyl Group: The N-isopropyl group was found to be optimal for activity in this particular series.

Phenyl Ring Substitution: The substitution pattern on the phenyl ring played a crucial role in the potency of the compounds.

The following table summarizes the general SAR trends for the benzamide scaffold based on various studies:

Position of ModificationGeneral Observation
Amide (N-substitution) Small alkyl groups or no substitution often favored. Larger groups can decrease activity.
Phenyl Ring (Position 3) Halogen substitution (e.g., bromo) can be important for activity and selectivity.
Phenyl Ring (Position 4) Halogen substitution (e.g., fluoro) can enhance binding affinity.

These SAR studies underscore the importance of the specific substitution pattern on the benzamide scaffold for achieving desired biological activity and provide a framework for the design of more potent and selective analogs.

Impact of Isopropyl Group Modifications on Biological Activity

The N-isopropyl group is a crucial component of the this compound structure, significantly influencing its pharmacokinetic and pharmacodynamic properties. Modifications to this group can lead to substantial changes in biological activity. The isopropyl group is a small, branched alkyl substituent that contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes and its interaction with biological targets. nih.gov

In broader studies of related chemical structures, the presence and nature of an isopropyl group have been shown to be beneficial for biological activity. For instance, in a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, compounds with 4-isopropyl substitutions demonstrated potent antibacterial activity against multiple bacterial strains. rsc.org This suggests that the specific size and shape of the isopropyl group can be advantageous for fitting into the binding pocket of a target protein.

Key considerations for modifying the isopropyl group in SAR studies include:

Lipophilicity and Size: The isopropyl group provides a balance of size and lipophilicity. Replacing it with smaller groups like methyl or larger ones like tert-butyl would alter this balance. An increase in alkyl group size generally leads to an increase in lipophilicity, which can be undesirable, potentially leading to lower aqueous solubility and faster metabolic degradation. nih.govu-tokyo.ac.jp

Metabolic Stability: The branched nature of the isopropyl group can confer a degree of metabolic stability compared to linear alkyl chains.

Bioisosteric Replacement: A common bioisosteric replacement for an isopropyl group is a cyclopropyl (B3062369) group. nih.gov This change can improve metabolic stability and increase rigidity, and due to its electron-withdrawing nature, it can modulate the pKa of adjacent groups. nih.gov Generally, this replacement also leads to a reduction in lipophilicity. nih.gov

The table below summarizes potential modifications to the isopropyl group and their likely impact on the compound's properties.

ModificationRationalePredicted Effect on Biological ActivityReference
Replacement with smaller alkyl groups (e.g., ethyl, methyl)Decrease lipophilicity and steric bulk.May decrease binding affinity if hydrophobic interactions are critical; could improve solubility. nih.gov
Replacement with larger alkyl groups (e.g., tert-butyl)Increase lipophilicity and steric bulk.Could enhance binding through increased hydrophobic contact or cause steric hindrance, reducing activity. nih.govmdpi.com
Replacement with cyclopropyl groupAct as a bioisostere; increases rigidity and metabolic stability while reducing lipophilicity.May improve potency and pharmacokinetic profile due to favorable conformational constraints and metabolic resistance. nih.gov
Fluorination of the isopropyl groupModulate lipophilicity and block sites of metabolism.Monofluorination can lead to a decrease in lipophilicity, potentially improving the compound's overall profile. nih.gov

Influence of Halogen Substitutions (e.g., Bromine, Fluorine) on Efficacy and Selectivity

The presence of both bromine and fluorine on the benzamide ring is a defining feature of this compound. Halogen atoms can profoundly influence a molecule's biological profile through various mechanisms, including effects on electronic properties, lipophilicity, metabolic stability, and the ability to form halogen bonds. researchgate.netnih.govresearchgate.net

Fluorine: The 4-fluoro substituent has several key effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block a potential site of oxidative metabolism on the aromatic ring. cambridgemedchemconsulting.com

Electronic Effects: Fluorine is highly electronegative and acts as an electron-withdrawing group, which can modulate the acidity of the amide N-H group and influence the electronic character of the entire aromatic ring. researchgate.netcambridgemedchemconsulting.com This can affect how the molecule interacts with its biological target.

Membrane Permeability: The replacement of hydrogen with fluorine can sometimes improve membrane permeability.

Bromine: The 3-bromo substituent contributes differently:

Halogen Bonding: Bromine, along with chlorine and iodine, is a strong halogen bond donor. researchgate.net A halogen bond is a noncovalent interaction between the electropositive region on the halogen atom (the σ-hole) and a nucleophile, such as an oxygen or nitrogen atom in a protein's active site. researchgate.net The formation of a halogen bond can significantly increase binding affinity and selectivity. researchgate.net For example, replacing a proton with a bromine atom in a phosphodiesterase type 5 (PDE5) inhibitor resulted in a four-fold increase in inhibitory activity due to the formation of a halogen bond. researchgate.net

Steric Effects: The size of the bromine atom can provide necessary bulk to ensure a proper fit within a receptor's binding pocket.

The interplay between the 4-fluoro and 3-bromo groups is critical. The highly electronegative fluorine atom can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its ability to form a halogen bond. researchgate.net Computational studies have shown that aromatic fluorine substitution can lead to halogen bond interactions that are up to 100% stronger. researchgate.net

HalogenPositionKey Influences on Biological ProfileReference
Fluorine4Increases metabolic stability; modulates electronic properties of the ring; can enhance membrane permeability. cambridgemedchemconsulting.com
Bromine3Acts as a potent halogen bond donor, potentially increasing binding affinity and selectivity; increases lipophilicity and provides steric bulk. researchgate.netresearchgate.net
Combined Effect3-Br, 4-FThe electron-withdrawing fluorine atom can potentiate the halogen-bonding capability of the bromine atom, leading to stronger target interactions. researchgate.net

Effects of Substituent Position and Bulkiness on Biological Outcomes

The specific placement (regiochemistry) and size (steric bulk) of substituents on the benzamide scaffold are determinant factors for biological activity. The 3-bromo and 4-fluoro substitution pattern in this compound is precise and likely optimized for interaction with a specific biological target.

In silico studies of other aryl benzamide derivatives have demonstrated that the introduction of large, sterically hindered groups can be beneficial for activity when placed in certain regions of the molecule that fit into spacious sub-pockets of a receptor. mdpi.com Conversely, adding bulky substituents in other areas can be detrimental to activity, likely due to steric clashes that prevent optimal binding. mdpi.com For example, in one study, the addition of an extra fluorine group to a particular ring system resulted in a decrease in molecular activity. mdpi.com

The position of substituents dictates the geometry of the molecule and the presentation of key interacting groups. For this compound:

The 4-fluoro position places the electronegative atom para to the amide linkage, which can influence the electronic distribution across the entire ring system.

The 3-bromo position places the halogen bond donor meta to the amide. This specific vector for a potential halogen bond is critical for orienting the molecule within the binding site.

Research on other benzamide series has shown that even subtle changes in substituent position can have significant effects. However, in some cases, the position of a substituent has been found to have little effect on the biological activity of a target compound. mdpi.comnih.gov Other studies suggest that less steric hindrance near the core scaffold can reduce obstacles for receptor binding and lead to an increase in activity. nih.gov This highlights the context-dependent nature of SAR, where the optimal substitution pattern is unique to the specific protein target.

Structural FeaturePotential Effect on Biological OutcomeRationaleReference
Substituent Position (Regiochemistry)Determines the 3D orientation of functional groups for target interaction.Incorrect positioning can misalign key interacting moieties (e.g., hydrogen bond donors/acceptors, halogen bond donors), leading to a loss of affinity. mdpi.com
Substituent Bulkiness (Steric Effects)Can either enhance or decrease activity depending on the target's topology.Bulky groups can improve binding by filling a large hydrophobic pocket or cause steric clashes that prevent binding. mdpi.comnih.gov
3-Bromo, 4-Fluoro PatternLikely an optimized pattern for a specific target.The combination of electronic modulation by fluorine and directed halogen bonding by bromine at these specific positions suggests a highly evolved interaction mechanism. researchgate.net

Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govdrughunter.com For this compound, several key groups could be subject to bioisosteric replacement to modulate activity, selectivity, and pharmacokinetic properties.

Amide Bond Replacements: The amide group is critical for structural integrity and often participates in hydrogen bonding with target receptors. nih.gov However, it can be susceptible to metabolic cleavage.

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur or selenium can preserve the essential geometry of the amide group while altering its hydrogen bonding capacity. nih.gov In studies on nematicidal benzamides, these were the only variations that retained biological activity, underscoring the importance of the amide's spatial arrangement. nih.gov

Heterocyclic Rings: Five-membered aromatic rings such as oxadiazoles, triazoles, or oxazoles are common non-classical bioisosteres for amide bonds. drughunter.com These rings can mimic the hydrogen bonding properties of the amide while offering enhanced metabolic stability. drughunter.com

Trifluoroethylamine: This group can serve as a bioisostere for the amide, with the electronegative trifluoroethyl moiety mimicking the carbonyl group. u-tokyo.ac.jpdrughunter.com This replacement can increase metabolic stability against proteolysis and reduce the basicity of the adjacent amine. drughunter.com

Other Potential Replacements:

Isopropyl Group: As discussed in section 4.3.1, the isopropyl group can be replaced by a cyclopropyl group to increase rigidity and metabolic stability. nih.gov

Halogen Atoms: While bromine and fluorine have specific roles, they could be replaced by other groups. For instance, a cyano (CN) or trifluoromethyl (CF3) group could be a bioisostere for bromine or iodine, offering different electronic and steric properties. cambridgemedchemconsulting.com

Original GroupBioisosteric ReplacementPotential Effect on Activity/PropertiesReference
Amide (-CONH-)Thioamide (-CSNH-)Retains geometry and biological activity, alters H-bonding potential. nih.gov
Amide (-CONH-)1,2,4-Oxadiazole ringIncreases metabolic stability while mimicking H-bonding properties. drughunter.com
Amide (-CONH-)Trifluoroethylamine (-CF3-CH-NH-)Enhances metabolic stability and potency. u-tokyo.ac.jpdrughunter.com
IsopropylCyclopropylIncreases rigidity and metabolic stability, reduces lipophilicity. nih.gov
BromineTrifluoromethyl (CF3)Acts as a bioisostere with similar steric bulk but different electronic properties. cambridgemedchemconsulting.com

Preclinical In Vivo Research Models for Activity Confirmation (Excluding Clinical Human Trials)

Following in vitro characterization, promising compounds like this compound and its analogs require evaluation in preclinical in vivo models to confirm their biological activity and assess their potential as therapeutic agents. These studies are essential for understanding how a compound behaves in a complex biological system.

Efficacy Studies in Animal Models of Disease (e.g., xenograft models for cancer)

If a compound like this compound demonstrates antiproliferative activity in cell-based assays, the next step is to evaluate its efficacy in animal models of the relevant disease. For anticancer agents, xenograft models are a standard and critical tool.

A xenograft model involves the transplantation of human cancer cells or tissues into immunocompromised animals, typically mice. These cancer cells are then allowed to grow and form a tumor. The animal is subsequently treated with the investigational compound to determine if it can inhibit tumor growth or cause tumor regression.

Typical Xenograft Study Design:

Cell Line Selection: Human cancer cell lines that were shown to be sensitive to the compound in vitro are selected. For example, related benzamide derivatives have been shown to inhibit the proliferation of medulloblastoma and pancreatic cancer cell lines. nih.govnih.gov

Implantation: The selected cancer cells are injected into immunocompromised mice, usually subcutaneously, to form a palpable tumor.

Treatment: Once tumors reach a specified size, the animals are randomized into control and treatment groups. The treatment group receives the test compound.

Monitoring: Tumor volume is measured regularly throughout the study. Animal body weight and general health are also monitored.

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.

The primary outcome of such a study is the determination of tumor growth inhibition (TGI), which quantifies the compound's ability to slow cancer progression in a living organism.

Pharmacodynamic Biomarker Responses in Research Models

Pharmacodynamic (PD) studies are conducted in parallel with efficacy studies to understand and confirm that the drug is interacting with its intended target in vivo and eliciting the expected biological response. PD biomarkers are measurable indicators of a pharmacological effect.

For a compound targeting a specific cellular pathway, such as the Hedgehog signaling pathway which has been a target for some benzamide derivatives, a PD biomarker study would involve: nih.gov

Tissue Collection: After a period of treatment in an animal model (e.g., a xenograft model), tumors and/or relevant tissues are collected from both treated and control animals at various time points.

Biomarker Analysis: These tissues are analyzed for changes in the target protein or downstream markers. This could involve measuring:

The expression level of the target protein.

The phosphorylation state (activation) of the target or its substrates.

The expression levels of genes that are known to be regulated by the target pathway.

Correlation with Efficacy: The goal is to establish a clear relationship between the dose of the drug administered, the degree of target engagement (the PD response), and the observed antitumor efficacy.

Confirming a dose-dependent effect on a PD biomarker provides strong evidence that the compound's in vivo activity is due to its intended mechanism of action.

Advanced Research Directions and Future Perspectives for Halogenated Benzamide Research

Integration with Phenotypic Screening and Probe Development

Phenotypic screening, which assesses a compound's effect on cellular or organismal behavior without a preconceived target, is a powerful approach for discovering novel biological pathways and drug candidates. Halogenated benzamides are well-suited for such screening campaigns, often starting as fragment-sized hits that are then elaborated into potent and selective chemical probes.

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway. The development process involves optimizing an initial hit from a screen to meet stringent criteria, including:

Potency: High affinity for the intended target.

Selectivity: Minimal interaction with other targets to avoid off-target effects.

Cellular Activity: The ability to engage the target in a cellular context.

The benzamide (B126) scaffold provides a robust starting point for this optimization process, allowing for systematic modifications to enhance these properties and convert a screening hit into a validated probe for biological investigation.

Potential as a Scaffold for Rational Drug Design and Optimization

The benzamide core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for developing ligands for a wide range of biological targets. researchgate.net The inclusion of halogen atoms, such as the bromine and fluorine in N-Isopropyl 3-bromo-4-fluorobenzamide (B1271551), further enhances its utility. Halogens can form specific, stabilizing interactions known as halogen bonds with Lewis bases (like oxygen or nitrogen atoms) in a protein's binding site. nih.govresearchgate.net This interaction is increasingly recognized as a powerful tool, comparable to the well-known hydrogen bond, for improving binding affinity and selectivity. nih.govresearchgate.net

Recent research has demonstrated the successful application of the benzamide scaffold in developing inhibitors and modulators for various important targets:

Target Class Therapeutic Area Role of Benzamide Scaffold
Cereblon (CRBN) Oncology, ImmunologyServes as a binder for CRBN, enabling the design of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. nih.govresearchgate.net
Histone Deacetylases (HDACs) OncologyActs as a core structure for HDAC inhibitors, with modifications influencing potency and selectivity. nih.govnih.gov
PD-1/PD-L1 Pathway Immuno-oncologyForms the basis for small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction, restoring T-cell anti-tumor immunity. nih.gov
Glucokinase (GK) DiabetesUsed to develop allosteric activators of GK to lower blood sugar levels. researchgate.net
Acetylcholinesterase (AChE) Alzheimer's DiseaseProvides a versatile framework for designing multi-targeted compounds that inhibit key enzymes in disease progression. mdpi.com

The ability to systematically modify the benzamide ring and its substituents allows chemists to fine-tune the pharmacological properties of the molecule to achieve the desired therapeutic effect. nih.gov

Role as a Chemical Probe in Understanding Biological Systems

Once a halogenated benzamide has been optimized into a high-quality chemical probe, it becomes an invaluable tool for basic research. By selectively modulating the activity of a single protein, these probes allow scientists to dissect complex cellular signaling pathways and understand the specific contribution of that protein to a biological process or disease state. For example, a probe targeting a specific kinase can help elucidate its downstream signaling cascade, while a probe for an epigenetic reader like a bromodomain can clarify its role in gene regulation. This precise intervention provides a much clearer understanding of biological mechanisms than genetic methods like knockouts, which can sometimes trigger compensatory effects.

Challenges and Opportunities in Developing Novel Benzamide-Based Research Tools

Despite their immense potential, the development of benzamide-based tools is not without its challenges. Key hurdles include:

Physicochemical Properties: Issues such as poor solubility and hydrolytic instability can limit a compound's utility, particularly for in vivo studies. nih.gov

Achieving Selectivity: Ensuring a compound interacts specifically with its intended target and not with closely related proteins is a significant challenge that requires extensive screening and optimization.

Synthesis Complexity: The synthesis of complex, highly substituted benzamide derivatives can be a demanding and resource-intensive process. mdpi.com

However, these challenges present significant opportunities for innovation. Researchers are developing novel synthetic methods and employing strategies like conformational locking and strategic fluorination to overcome these limitations. nih.gov The introduction of fluorine, for instance, has been shown to improve metabolic stability, membrane permeability, and binding affinity. nih.gov Overcoming these hurdles paves the way for creating next-generation research tools with enhanced precision and applicability.

Strategic Approaches for Further Structural Modifications and Experimental Validation

A systematic and multi-faceted approach is essential for the successful development of novel benzamide-based compounds. This strategy integrates computational design with rigorous experimental validation.

Structural Modification Strategies:

Molecular Modification: This involves altering specific parts of the molecule, such as varying substitutions on the benzene (B151609) ring or changing the length and nature of linker components to optimize interactions with the target. nih.gov

Scaffold Rigidification: Introducing conformational constraints into the molecule can pre-organize it for optimal binding, thereby enhancing potency and selectivity. nih.gov

Halogen Tuning: The strategic placement of different halogens (F, Cl, Br, I) can be used to exploit halogen bonding and fine-tune lipophilicity and other key drug-like properties. nih.gov

Experimental Validation Techniques:

Biochemical Assays: In vitro tests are used to quantify the compound's inhibitory activity (e.g., IC₅₀ values) against the purified target protein.

Cell-Based Assays: These experiments confirm that the compound is active in a more complex biological environment and can engage its target within living cells. nih.gov

Molecular Docking and Simulation: Computational models predict how a compound binds to its target, providing insights that guide further structural modifications. nih.govnih.gov

Structural Biology: Techniques like X-ray crystallography provide a definitive, high-resolution picture of the compound bound to its target, confirming the binding mode and revealing key interactions that can be leveraged for further optimization.

By combining these design and validation methods, researchers can rationally and efficiently advance halogenated benzamide scaffolds from initial hits to highly potent and selective research tools and potential therapeutic candidates. rsc.org

Patent Landscape Analysis and Intellectual Property in Benzamide Research

Analysis of Synthetic Routes and Proposed Applications in Patent Filings

The synthetic routes detailed in the patent literature for related structures provide a blueprint for the potential synthesis of N-Isopropyl 3-bromo-4-fluorobenzamide (B1271551). The common starting point for such a synthesis would likely be 3-bromo-4-fluorobenzoic acid or its corresponding aldehyde.

Patents like US4383949A describe the preparation of 3-bromo-4-fluorobenzaldehyde (B1265969), a key intermediate. google.com A plausible synthetic route to N-Isopropyl 3-bromo-4-fluorobenzamide would involve the oxidation of this aldehyde to 3-bromo-4-fluorobenzoic acid, followed by conversion to an acyl chloride, and finally amidation with isopropylamine. Alternatively, direct amidation of the carboxylic acid, potentially using coupling agents, could be employed.

The proposed applications for the patented benzamide (B126) derivatives are diverse, reflecting the versatility of this chemical scaffold in medicinal chemistry. Many patents describe the use of substituted benzamides as active pharmaceutical ingredients. For example, research has explored benzamide analogues as potential antimicrobial, analgesic, anticancer, and carbonic anhydrase inhibitory agents. The specific substitution pattern on the benzamide core is critical in determining the biological activity.

While no patents explicitly state an application for this compound, the applications of structurally similar compounds suggest potential areas of utility. The presence of the bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it an attractive motif for medicinal chemists. The N-isopropyl group can also play a crucial role in binding to biological targets. Therefore, it is conceivable that this compound could be investigated for a range of therapeutic applications, similar to other patented benzamide derivatives.

Identification of Key Structural Motifs and Their Patent Protection

The patent landscape for benzamide research reveals that patent protection often centers on novel combinations of substituents on the benzamide core, which confer specific biological activities. Several key structural motifs are frequently the subject of patent claims.

The substituted phenyl ring is a primary area of novelty. The specific arrangement of substituents, such as the 3-bromo-4-fluoro pattern, is a key differentiator. Patents in this area often claim a genus of compounds with variations at these positions, aiming to cover a broad chemical space. The combination of a halogen at the 3-position and a fluorine at the 4-position is a recurring motif in patents for agrochemicals and pharmaceuticals, suggesting its importance for biological activity and metabolic stability.

The N-substituent on the amide group is another critical element for patentability. The nature of this substituent can dramatically alter the compound's properties, including its target affinity and selectivity. Patents in the benzamide space frequently feature claims directed to specific classes of N-substituents, such as alkyl, aryl, or heterocyclic groups. The N-isopropyl group, while common, can be part of a novel combination of substituents that as a whole is patentable.

Furthermore, patents may protect not just the final compounds but also novel intermediates and synthetic processes . As seen in the case of 3-bromo-4-fluorobenzaldehyde, the methods for introducing specific substitution patterns onto the benzoyl group are often the subject of intellectual property protection. This strategy allows companies to control key chokepoints in the manufacturing process of a final product.

The combination of these motifs—the 3-bromo-4-fluorophenyl group and the N-isopropyl amide—while not explicitly found in a single patent for the specific compound, falls within the broader scope of numerous patents covering substituted benzamides. The novelty and patentability of this compound would therefore depend on whether this specific combination of substituents has been previously disclosed and if it demonstrates unexpected properties.

Role of this compound as an Intermediate in Patented Syntheses

While no patents have been identified that explicitly use this compound as a named intermediate, its potential role can be inferred from the synthetic logic of more complex patented molecules. This compound possesses reactive sites that make it a versatile building block for further chemical modifications.

The bromine atom on the phenyl ring is a particularly useful handle for introducing further complexity. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a wide range of more elaborate benzamide derivatives, which could be the subject of patent claims. For example, the bromine could be replaced with an aryl, heteroaryl, or other functional group to generate novel chemical entities with potentially valuable biological activities.

The N-H proton of the amide could also be a site for further functionalization, although this is less common for N-isopropyl amides due to steric hindrance. However, under certain conditions, it could be deprotonated and reacted with electrophiles.

Given the prevalence of the 3-bromo-4-fluorobenzoyl moiety in patented compounds, it is highly probable that intermediates structurally similar to this compound are utilized in the synthesis of proprietary molecules. Pharmaceutical and agrochemical companies often protect their final products without explicitly disclosing every single intermediate used in the synthesis in the main claims of the patent. The novelty of the final, more complex molecule is what is typically emphasized. Therefore, while not explicitly named, compounds like this compound likely play a silent but crucial role as intermediates in the broader landscape of patented benzamide research.

Interactive Data Table of Related Patented Compounds and Intermediates

Patent NumberTaught Compound/IntermediateKey FeaturesProposed Application/Utility
WO2003106440A2Substituted benzamide derivative4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamideGastrointestinal motility enhancing drug
KR100834387B1Benzamide derivatives and intermediates2-hydroxy-3-methoxy-5-allyl-N-(2-hydroxyethyl)-benzamide (Alibendol)Promotes bile secretion and aids digestion
US4383949A3-bromo-4-fluorobenzaldehyde and its acetalsBromine at position 3, Fluorine at position 4 on benzaldehydeIntermediate for pyrethroid-like insecticides
WO2010086877A2Process for the preparation of 3-bromo-4-fluorobenzaldehydeCatalytic bromination of 4-fluorobenzaldehydeIntermediate for pharmaceuticals and agrochemicals

Q & A

Q. What are the standard synthetic routes for N-Isopropyl 3-bromo-4-fluorobenzamide, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3-bromo-4-fluorobenzoic acid derivatives with isopropylamine. A representative protocol (adapted from and ) uses:

  • Step 1: Activation of 3-bromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂) or dichlorosulfoxide to form the acid chloride.
  • Step 2: Reaction with isopropylamine in anhydrous toluene at 60–80°C under nitrogen.
  • Key Variables:
  • Catalyst: 4-Dimethylaminopyridine (DMAP) improves coupling efficiency .

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) may reduce side reactions.

    • Yield Optimization:
  • Excess isopropylamine (1.5–2 eq.) drives the reaction forward.

  • Temperature control (<100°C) prevents decomposition of the bromo-fluoro substituent .

    Reaction Parameter Typical Range Impact on Yield
    Temperature60–80°CHigher yields at 80°C but risk side reactions
    SolventToluene/DCMToluene favors solubility of intermediates
    Reaction Time8–12 hoursProlonged time increases conversion

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.2–4.5 ppm (N-CH(CH₃)₂), and aromatic signals (δ 7.0–8.0 ppm) confirm substitution patterns .
  • ¹³C NMR: Carbonyl (C=O) resonance near 165–170 ppm.
    • Infrared (IR) Spectroscopy:
  • Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and 540–600 cm⁻¹ (C-Br bend) .
    • Mass Spectrometry:
  • Molecular ion peak [M+H]⁺ at m/z 288 (calculated for C₁₀H₁₁BrFNO).
    • X-ray Crystallography:
  • Used to resolve crystal packing and confirm stereoelectronic effects of bromo/fluoro groups (analogous to ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
  • Predicts activation barriers for Suzuki-Miyaura coupling (e.g., replacing Br with aryl/heteroaryl groups).
  • Key Parameters:
  • Electron-withdrawing fluorine enhances electrophilicity at the C-Br bond .
  • Steric hindrance from the isopropyl group slows transmetallation steps.
  • Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.
    • Case Study:
  • Modeling the Pd-catalyzed coupling of the compound with phenylboronic acid shows a ΔG‡ of ~25 kcal/mol, suggesting moderate reactivity .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer: Discrepancies arise from solvent polarity and hydrogen-bonding capacity:

  • Experimental Design:

Phase Solubility Analysis: Measure solubility in DMSO, THF, and chloroform at 25°C and 40°C.

Hansen Solubility Parameters: Compare dispersion (δd), polarity (δp), and H-bonding (δh) values to identify mismatches.

  • Data Interpretation:
  • Low solubility in water (logP ~3.5) aligns with hydrophobic isopropyl and halogen groups .
  • Higher solubility in DMSO (δp = 16.4 MPa¹/²) vs. THF (δp = 5.7 MPa¹/²) reflects polarity matching .

Q. How does this compound interact with biological targets, and what assays validate its potential in drug discovery?

Methodological Answer:

  • Target Identification:
  • Molecular docking (AutoDock Vina) suggests affinity for kinase ATP-binding pockets (e.g., EGFR) due to halogen bonding with backbone carbonyls .
    • Validation Assays:
  • Fluorescence Polarization: Measure binding to fluorescently tagged kinases.
  • Cellular Viability (MTT): Test IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) .
    • Data Challenges:
  • False positives from aggregation: Include detergent (e.g., 0.01% Tween-20) in assay buffers .

Q. What crystallographic insights reveal the solid-state behavior of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
  • Monoclinic crystal system (analogous to ) with space group P2₁/n.
  • Key Observations:
  • Halogen bonding (C-Br⋯O=C) stabilizes the lattice.
  • Dihedral angle between benzamide and isopropyl groups: ~15° (indicative of planarity disruption) .
    • Thermal Analysis (TGA/DSC):
  • Decomposition onset at 220°C correlates with cleavage of the amide bond .

Tables for Key Data

Table 1: Solubility of N-Isopropyl 3-bromo-4-fluorobenzamide in Common Solvents

SolventSolubility (mg/mL, 25°C)Hansen δ (MPa¹/²)
DMSO45.218.4, 16.4, 10.2
Chloroform12.817.8, 3.1, 5.7
Water<0.115.5, 16.0, 42.3

Table 2: Computational Reactivity Predictions for Cross-Coupling Reactions

Reaction PartnerΔG‡ (kcal/mol)Predicted Yield (%)
Phenylboronic acid25.368–72
Vinylboronate28.145–50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.